molecular formula C16H20I3N3O7 B602084 Unii-4S833F9urj CAS No. 77868-44-1

Unii-4S833F9urj

Cat. No. B602084
CAS RN: 77868-44-1
M. Wt: 747.07
InChI Key:
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Description

Unii-4S833F9urj, also known as 2-(1H-indol-3-yl)ethanamine, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Liquid-Phase Syntheses of Inorganic Nanoparticles

In the realm of chemical research, advancements in the synthesis of inorganic nanoparticles have been noteworthy. These developments have a significant impact on various industries, including electronics. The progression from traditional components to advanced microchips in electronics is an exemplary case of this synergy between scientific discovery and technological advancement (Cushing, Kolesnichenko, & O'Connor, 2004).

Translating Research into Innovations and Ventures

The translation of basic scientific research into practical innovations is a historical constant. Academic institutions like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a crucial role in this process. They provide the framework for experiential learning in STEM innovation and entrepreneurship, aiming to develop socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Collaborative Working Environments for Large Scale Environmental Models

In scientific applications, especially large ones like environmental modeling, collaborative working environments are essential. Tools and software frameworks aid in creating these environments, facilitating remote job submissions, file transfers, and application-centric facilities. This approach is exemplified by the Unified Air Pollution Model (UNI-DEM) and is applicable to various large-scale scientific endeavors (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Nuclear Research Organizations and Discoveries

The Joint Institute for Nuclear Research (JINR) demonstrates the integration of fundamental theoretical and experimental studies with the development of cutting-edge technologies. This integration has been instrumental in advancing modern physics research and has implications for the training of high-quality research personnel in member states (Starchenko & Shimanskaya, 2012; Matveev, 2016; Sharkov, 2020).

Dual-Band CMOS Front-End for Wireless LAN Applications

In wireless LAN applications, the development of a dual-band front-end operating in different frequency bands demonstrates the relevance of scientific research in practical technology. This development highlights the role of scientific research in advancing telecommunications technologies (Li, Quintal, & Kenneth, 2004).

University Nanosat Program

The University Nanosat Program (UNP) exemplifies the collaboration between academia and government in aerospace research. This program emphasizes the training of aerospace professionals and the infusion of innovative technologies in aerospace institutions (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

properties

IUPAC Name

3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20I3N3O7/c1-6(26)14(27)22-13-11(18)8(15(28)20-2-3-23)10(17)9(12(13)19)16(29)21-7(4-24)5-25/h6-7,23-26H,2-5H2,1H3,(H,20,28)(H,21,29)(H,22,27)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGLLCPCXNIKNW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCCO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCCO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20I3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iopamidol impurity J

CAS RN

77868-44-1
Record name N1-(1,3-Dihydroxypropan-2-yl)-N3-(2-hydroxyethyl)-5-(2-hydroxypropanamide)-2,4,6-triiodisophthalamide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077868441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N1-(1,3-DIHYDROXYPROPAN-2-YL)-N3-(2-HYDROXYETHYL)-5-(2-HYDROXYPROPANAMIDE)-2,4,6-TRIIODISOPHTHALAMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S833F9URJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.